molecular formula C30H57BiO6 B7802736 bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate

bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate

Cat. No.: B7802736
M. Wt: 722.7 g/mol
InChI Key: TUQRJVHQQXIPMN-UHFFFAOYSA-K
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Description

Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate is a tricarboxylate bismuth complex with the linear formula Bi(C10H19O2)3 . Its IUPAC name reflects its structure: three 2,2-dimethyloctanoate ligands (branched C10 carboxylates) coordinated to a central bismuth atom. The compound is registered under PubChem CID 16684785 and EC number 251-964-6, with a SMILES string illustrating its branched alkyl chains and ester linkages .

Properties

IUPAC Name

bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRJVHQQXIPMN-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C(=O)O[Bi](OC(=O)C(C)(C)CCCCCC)OC(=O)C(C)(C)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57BiO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Anhydride Route

The anhydride of 2,2-dimethyloctanoic acid reacts with bismuth metal or oxide under milder conditions:

4Bi+3(RCO)2O2Bi(RCOO)3+Bi2O34\,\text{Bi} + 3\,(\text{RCO})2\text{O} \rightarrow 2\,\text{Bi(RCOO)}3 + \text{Bi}2\text{O}3

Advantages :

  • Water-Free : Eliminates hydrolysis byproducts, simplifying purification.

  • Low Temperature : Proceeds efficiently at 80–90°C, reducing energy costs.

Solvothermal Synthesis

A novel method employs subcritical dimethylformamide (DMF) at 150°C and 15 bar, achieving 88% yield in 3 hours. The high dielectric constant of DMF enhances ion mobility, promoting rapid ligand exchange.

Industrial-Scale Production Considerations

Scaling Bi(C10H19O2)3 synthesis necessitates addressing:

  • Continuous Reactors : Tubular flow systems with in-line FT-IR monitoring enable real-time adjustment of oxygen flow and temperature.

  • Waste Management : Hydrazine byproducts are neutralized with H2O2, producing N2 and H2O.

  • Cost Optimization : Recycling unreacted bismuth via electrochemical reduction lowers raw material expenses by 20%.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Reaction Time (h) Energy Intensity
Bismuth Metal + Acid95986–8High
Bi2O3 + Acid909512Moderate
Acid Anhydride92975Low
Solvothermal88943High

Key Findings :

  • The bismuth metal route achieves the highest yield and purity but requires stringent anhydrous conditions.

  • Solvothermal synthesis offers rapid production but faces challenges in solvent recovery.

Chemical Reactions Analysis

Types of Reactions: Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate involves its interaction with various molecular targets and pathways. The compound’s bismuth center can coordinate with different ligands, facilitating catalytic reactions. In biological systems, it can interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate is compared to other bismuth-containing compounds and carboxylate complexes.

Structural and Functional Comparison with Bismuth Hydrides

Simpler bismuth hydrides, such as BiH3 (bismuthine) and BiH5 (bismuthane), differ significantly in bonding and reactivity. Bismuthine is a pyramidal molecule with Bi in a -3 oxidation state, whereas the target compound features Bi in a +3 oxidation state stabilized by carboxylate ligands . The bulky 2,2-dimethyloctanoate groups in the target compound confer steric protection, reducing reactivity compared to the highly reducing BiH3.

Property This compound BiH3 (Bismuthine)
Oxidation State of Bi +3 -3
Ligand Type Tricarboxylate Hydride
Stability Moderate (steric hindrance) Low (pyrophoric)
Applications Potential catalyst or polymer additive (inferred) Laboratory reagent

Comparison with Other Metal Carboxylates

The branched carboxylate ligands in the target compound contrast with linear carboxylates in complexes like sodium 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(methan-1-yl-1-ylidene)bis(azan-1-yl-1-ylidene)bis(3-phenyl propanoate) (a Zn(II) Schiff base complex) . While the latter employs aromatic and imine groups for coordination, the bismuth compound relies on aliphatic carboxylates. This difference impacts solubility and thermal stability, with aromatic systems typically exhibiting higher melting points.

Property This compound Zn(II) Schiff Base Complex
Metal Center Bi(III) Zn(II)
Ligand Type Aliphatic carboxylate Aromatic Schiff base
Solubility Likely higher in organic solvents Polar solvents (e.g., DMSO)
Thermal Stability Moderate (estimated) High (aromatic stabilization)

Biological Activity

The compound bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate is a bismuth-based organometallic compound that has garnered interest for its potential biological activities, particularly in the field of antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Bismuth compounds, including this compound, exhibit several mechanisms of action that contribute to their biological activity:

  • Inhibition of Bacterial Growth : Bismuth has been shown to inhibit the growth of Helicobacter pylori by disrupting flagella assembly and downregulating virulence factors such as CagA and VacA. This leads to impaired bacterial colonization and reduced pathogenicity .
  • Antioxidant Enzyme Disruption : The compound interferes with antioxidant enzyme activities in bacteria, which is crucial for their survival under oxidative stress .
  • Metabolic Pathway Disruption : It affects various metabolic pathways related to growth and RNA translation in bacteria, including purine and amino acid metabolism .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of bismuth compounds against various pathogens:

  • Activity Against H. pylori :
    • Minimum inhibitory concentration (MIC) values for bismuth compounds against H. pylori were reported as low as 8.84 μM, showcasing significant efficacy compared to traditional antibiotics .
  • Broad-Spectrum Antibacterial Effects :
    • Bismuth complexes have demonstrated activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values ranging from 0.63 to 1.25 μM .
  • Antifungal and Antiparasitic Potential :
    • Some bismuth complexes exhibited comparable activity to Amphotericin B against Leishmania major, with IC50 values around 0.19–0.39 µM without significant toxicity to mammalian cells .

Cytotoxicity Studies

While bismuth compounds show promising antimicrobial effects, their cytotoxicity profiles are critical for evaluating their safety:

  • Cytotoxicity Against Mammalian Cells : Studies indicate varying levels of toxicity associated with different bismuth complexes. For instance, certain homoleptic complexes showed lower toxicity compared to heteroleptic ones but also exhibited reduced antibacterial activity .
  • Selectivity Index : The selectivity index (SI) is an essential metric for assessing the therapeutic window of these compounds. High SI values indicate a favorable balance between antimicrobial efficacy and mammalian cell safety.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antibacterial Efficacy : A recent study evaluated the effectiveness of this compound against clinical strains of H. pylori. Results indicated a significant reduction in bacterial viability at concentrations correlating with its MIC values .
  • Evaluation of Antiparasitic Activity : Another investigation focused on its activity against Leishmania tropica, revealing potent effects with minimal cytotoxicity to human lymphocytes, suggesting its potential as a therapeutic agent for parasitic infections .

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer :
  • Standard operating procedures (SOPs) : Detail exact reagent grades, equipment calibration, and drying protocols (e.g., molecular sieves for solvents).
  • Interlaboratory studies : Participate in round-robin testing to identify procedural gaps.
  • Open data practices : Share raw spectral data and crystallization conditions via repositories .

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